molecular formula C15H13N5O2 B6080275 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B6080275
M. Wt: 295.30 g/mol
InChI Key: YPFPHVIHIWFUMZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a methoxy group and a pyridinyl-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-methoxybenzoic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)benzamide
  • 4-methoxy-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
  • 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,3-triazol-3-yl)benzamide

Uniqueness

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The presence of the methoxy group and the specific positioning of the pyridinyl and triazole moieties contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-12-4-2-11(3-5-12)14(21)18-15-17-13(19-20-15)10-6-8-16-9-7-10/h2-9H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPHVIHIWFUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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